

Tributyltin acrylate CAS number and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tributyltin acrylate*

Cat. No.: *B076294*

[Get Quote](#)

An In-Depth Technical Guide to Tributyltin Acrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyltin acrylate (TBTA) is an organotin compound recognized for its potent biocidal properties. Historically, its primary application was as an active ingredient in antifouling paints for marine vessels. This guide provides a comprehensive overview of **tributyltin acrylate**, detailing its chemical and physical properties, a representative synthesis protocol, toxicological profile, and standardized analytical methodologies for its detection and quantification. The information is intended to serve as a technical resource for professionals in research and development who may encounter or study this compound.

Chemical Identity and Properties

Tributyltin acrylate is the formal ester formed between acrylic acid and a tributyltin moiety. Its unique chemical structure confers high efficacy as a biocide but also significant environmental and toxicological concerns.

Chemical Structure and Identifiers

- IUPAC Name: Tributylstannyl prop-2-enoate

- CAS Number: 13331-52-7[1][2]
- Chemical Formula: C₁₅H₃₀O₂Sn[1][3]
- Synonyms: (Acryloyloxy)tributylstannane, Acrylic acid tributylstannyl ester, Stannane, (acryloyloxy)tributyl-, Tributylacryloyloxystannane[1][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **tributyltin acrylate**.

Property	Value	Reference
Molecular Weight	361.11 g/mol	[3]
Appearance	White to off-white solid	[3]
Melting Point	69-70 °C	[3]
Flash Point	76.0 °C	[3]
Solubility	Sparingly soluble in chloroform, slightly soluble in methanol.	[3]
Stability	Light-sensitive.	[3]
Storage Temperature	Below 5 °C	[3]

Synthesis of Tributyltin Acrylate

While specific, detailed industrial synthesis protocols are often proprietary, a common and logical laboratory-scale synthesis involves the esterification of acrylic acid with bis(tributyltin) oxide. This reaction is a condensation reaction where water is removed to drive the equilibrium towards the product.

Reaction Principle

The synthesis is based on the reaction between bis(tributyltin) oxide and acrylic acid, yielding **tributyltin acrylate** and water.

Detailed Experimental Protocol

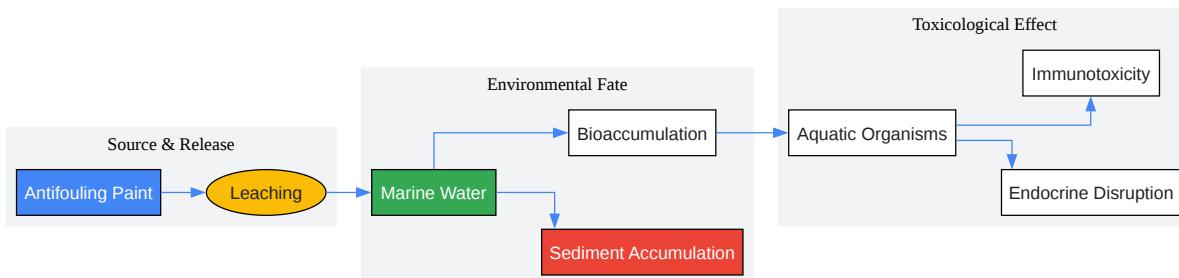
Materials:

- Bis(tributyltin) oxide (TBTO)
- Acrylic acid (freshly distilled)
- Toluene (anhydrous)
- Hydroquinone (polymerization inhibitor)
- Anhydrous sodium sulfate
- Dean-Stark apparatus
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** Assemble a Dean-Stark apparatus with a 500 mL round-bottom flask, a reflux condenser, and a heating mantle with a magnetic stirrer. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere to prevent moisture contamination.
- **Charging the Reactor:** To the round-bottom flask, add bis(tributyltin) oxide (e.g., 0.1 mol), acrylic acid (e.g., 0.2 mol, ensuring a slight molar excess is avoided to prevent polymerization), a small amount of hydroquinone (e.g., 0.1 g) to inhibit polymerization of the acrylic acid and product, and 250 mL of anhydrous toluene.

- Azeotropic Distillation: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until the theoretical amount of water (e.g., 0.1 mol, approximately 1.8 mL) has been collected, indicating the completion of the reaction. This process can take several hours.
- Work-up: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to remove any unreacted acrylic acid, followed by a wash with brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
- Purification: The resulting crude **tributyltin acrylate** can be further purified by vacuum distillation or recrystallization from a suitable solvent to yield the final product.


Safety Precautions: Organotin compounds are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn.

Toxicological Profile

Tributyltin (TBT) compounds, including the acrylate, are known for their significant toxicity. The toxicity is primarily driven by the tributyltin cation.

- Environmental Toxicity: TBT compounds are extremely toxic to aquatic organisms, even at very low concentrations.[4][5][6] They are persistent in the environment, particularly in sediments, and can bioaccumulate in the food chain.[7] A well-documented effect in marine gastropods is "imposex," the imposition of male sexual characteristics on females, which can lead to reproductive failure and population decline.[6]
- Mammalian Toxicity: In mammals, tributyltin compounds are moderately toxic through oral and dermal routes of exposure.[4][5][6] They are potent immunotoxic agents, primarily affecting the thymus gland.[4]
- Human Health Effects: Human exposure, often occupational, can lead to severe skin irritation.[5][6] TBT is also recognized as an endocrine-disrupting chemical, capable of interfering with hormonal systems.[6][7]

The logical relationship of TBT's impact from source to effect is visualized below.

[Click to download full resolution via product page](#)

Logical flow of Tributyltin from source to toxicological effect.

Analytical Methodologies

The analysis of **tributyltin acrylate** and other organotin compounds in environmental and biological matrices is challenging due to their low concentrations and the need to distinguish between different organotin species. The general analytical workflow involves extraction, derivatization, separation, and detection.

Sample Preparation and Extraction

- Water Samples: Solid-phase extraction (SPE) is commonly used to pre-concentrate organotins from water samples.
- Sediment and Biological Tissues: Extraction is typically performed using an organic solvent (e.g., methanol, hexane) often with an acid and a complexing agent like tropolone. Sonication or mechanical shaking is used to enhance extraction efficiency.

Derivatization

Due to the low volatility of organotin compounds, a derivatization step is necessary for gas chromatography analysis. The most common method is ethylation using sodium tetraethylborate (NaBET_4), which converts the ionic organotin species into their more volatile ethylated analogues.

Separation and Detection

Gas chromatography (GC) is the most widely used technique for separating different organotin species. Common detectors include:

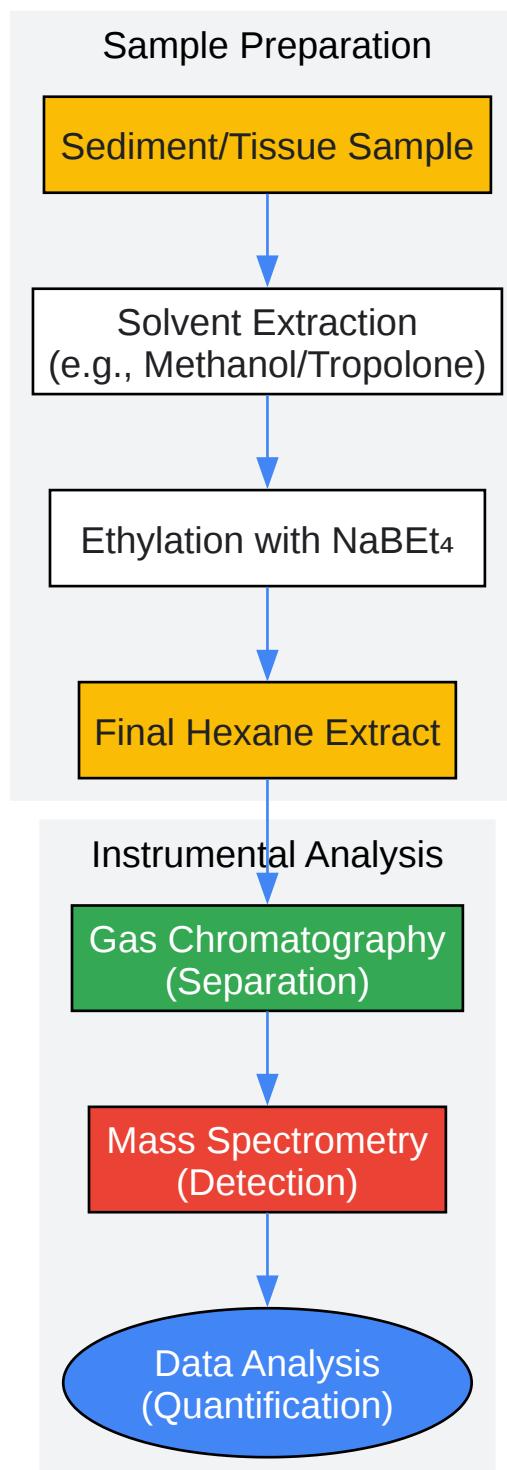
- Flame Photometric Detector (FPD): Offers good sensitivity and selectivity for tin compounds.
- Mass Spectrometry (MS): Provides high selectivity and structural information, allowing for positive identification and quantification, often using isotope dilution techniques for high accuracy.

High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is another powerful technique that often does not require a derivatization step.

Detailed Experimental Protocol: GC-MS Analysis of TBT in Sediment

Materials and Reagents:

- Methanol (HPLC grade)
- Hexane (HPLC grade)
- Acetic acid (glacial)
- Tropolone
- Sodium tetraethylborate (NaBET_4) solution (2% w/v in methanol)
- Sodium acetate buffer (pH 5)
- Anhydrous sodium sulfate


- Certified reference material (for method validation)
- Ultrasonic bath
- Centrifuge
- GC-MS system

Procedure:

- Extraction:
 - Weigh approximately 2 g of freeze-dried and homogenized sediment into a centrifuge tube.
 - Add 10 mL of a methanol/acetic acid mixture containing tropolone.
 - Sonicate the mixture for 30 minutes in an ultrasonic bath.
 - Centrifuge the sample and carefully decant the supernatant into a clean flask.
 - Repeat the extraction process twice more, combining the supernatants.
- Phase Separation:
 - Add an equal volume of aqueous sodium chloride solution to the combined extract.
 - Extract the organotins into hexane by vigorous shaking in a separatory funnel.
 - Collect the hexane layer and dry it by passing it through a column of anhydrous sodium sulfate.
- Derivatization:
 - Reduce the volume of the hexane extract to approximately 1 mL under a gentle stream of nitrogen.
 - Add 5 mL of sodium acetate buffer.

- Add 1 mL of the 2% sodium tetraethylborate solution.
- Shake the mixture for 30 minutes to allow for the ethylation reaction to complete.
- Final Extraction and Concentration:
 - Extract the ethylated derivatives into a small volume of hexane.
 - Concentrate the final hexane extract to the desired volume (e.g., 200 μ L) for GC-MS analysis.
- GC-MS Analysis:
 - Inject 1 μ L of the final extract into the GC-MS system.
 - Use a temperature program that allows for the separation of the ethylated butyltin species.
 - Monitor characteristic ions for each compound for identification and quantification.

The following diagram illustrates the general experimental workflow for the analysis of tributyltin.

[Click to download full resolution via product page](#)

Workflow for the analysis of Tributyltin in environmental samples.

Conclusion

Tributyltin acrylate is a compound of significant industrial history and environmental concern. Its effective biocidal properties are counterbalanced by its high toxicity to non-target organisms and its persistence in the environment. A thorough understanding of its chemical properties, synthesis, and analytical detection methods, as outlined in this guide, is essential for researchers and professionals dealing with environmental monitoring, toxicology, and the development of safer alternatives. The stringent regulations now in place globally reflect the serious risks associated with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Preparation method of tributyltin chloride - Eureka | Patsnap eureka.patsnap.com
- 3. Document Display (PURL) | NSCEP | US EPA nepis.epa.gov
- 4. Organic Syntheses Procedure orgsyn.org
- 5. Tributyltin chloride - Wikipedia en.wikipedia.org
- 6. US20120123148A1 - Composition including dialkyl tin oxide and use thereof as a transesterification catalyst for the synthesis of (meth) acrylic esters - Google Patents patents.google.com
- 7. Tributyltin - Wikipedia en.wikipedia.org
- To cite this document: BenchChem. [Tributyltin acrylate CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076294#tributyltin-acrylate-cas-number-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com